molecular formula C9H18D2O B591073 Nonanol - d2 CAS No. 1335435-58-9

Nonanol - d2

Cat. No.: B591073
CAS No.: 1335435-58-9
M. Wt: 146.27
Attention: For research use only. Not for human or veterinary use.
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Description

Nonanol (C₉H₂₀O) is a nine-carbon primary alcohol with two common structural isomers: 1-nonanol (linear chain, hydroxyl group at terminal carbon) and 2-nonanol (hydroxyl group at the second carbon). While deuterated forms like Nonanol-d₂ (where two hydrogen atoms are replaced by deuterium) are used in specialized applications (e.g., isotopic labeling in metabolic studies), this article focuses on non-deuterated nonanol due to the breadth of available comparative data.

Properties

CAS No.

1335435-58-9

Molecular Formula

C9H18D2O

Molecular Weight

146.27

Purity

95% min.

Synonyms

Nonanol - d2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Potency: Alcohols with longer chains (C7–C10) exhibit stronger inhibitory effects on GABA receptors, with nonanol and decanol showing comparable efficacy .
  • Olfactory Behavior: Nonanol uniquely repels Drosophila larvae, contrasting with heptanol’s attractant properties .

Structural Isomers: 1-Nonanol vs. 2-Nonanol

Isomerism significantly alters physical properties and applications.

Table 2: Isomeric Comparison

Property 1-Nonanol 2-Nonanol
Boiling Point 213°C 193–195°C (estimated)
Solubility in Water 0.1 g/L 0.3 g/L
logP (Partition Coeff.) 3.56 3.0

Functional Implications :

  • Volatility: 2-Nonanol’s lower boiling point makes it more volatile than 1-nonanol, influencing its use in fragrances and solvents.
  • Regulatory Use: Octanol and nonanol are considered interchangeable in formulations due to similar physicochemical properties .

Presence in Natural Products

Nonanol’s occurrence varies across species and extraction conditions:

Table 3: Natural Sources of Nonanol

Source Key Findings Reference
Prunus simonii Plum Unique presence of nonanol (absent in P. salicina) .
Cactus Seed Oil Nonanol identified as a major VOC .
Honey (Pine/Fir) Nonanol contributes to floral aroma .
Watermelon Juice Nonanol linked to off-flavors after thermal treatment .

Contradictions: Nonanol content in Camellia oleifera oil varies with experimental conditions (e.g., temperature), highlighting environmental sensitivity .

Behavioral Assays

  • Caenorhabditis elegans: Nonanol-based assays measure dopamine-dependent repulsion behavior, unaffected by motility changes .
  • Honeybees: Nonanol is used in olfactory learning tests; gut microbiota disruption reduces memory retention .

Flavor and Off-Flavor Roles

  • Positive Aroma: Contributes to fruity notes in plums and honey .
  • Negative Aroma : Imparts unpleasant flavors in thermally processed watermelon juice .

Receptor Interactions

  • GABA Receptors: Nonanol inhibits rho1 GABAergic currents at low GABA concentrations, unlike ethanol or propanol .

Industrial and Regulatory Considerations

  • Co-Formulants: Nonanol and octanol are interchangeable in pesticide formulations under EFSA guidelines .
  • Solvent Use: Low volatility makes nonanol ideal for microfluidic applications .

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing Nonanol-d2 with high isotopic purity?

  • Answer : Synthesis of Nonanol-d2 requires deuterated reagents (e.g., D2O or deuterated alkyl halides) and controlled reaction conditions to minimize proton exchange. Purification via fractional distillation or preparative GC ensures isotopic purity. Validate deuterium incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are essential for validating the purity and structural integrity of Nonanol-d2?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) quantifies isotopic purity, while <sup>2</sup>H NMR confirms deuterium placement. Cross-reference spectral data with NIST Chemistry WebBook entries for nonanol derivatives to identify anomalies in retention indices or fragmentation patterns .

Q. How does deuteration affect the thermodynamic properties of Nonanol-d2 compared to its non-deuterated counterpart?

  • Answer : Deuteration alters boiling points, vapor pressures, and hydrogen-bonding strength. Use differential scanning calorimetry (DSC) to measure phase transitions and compare with thermochemical databases (e.g., NIST Standard Reference Data). Statistical models can predict isotopic effects on enthalpy and entropy .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR or IR) when characterizing Nonanol-d2?

  • Answer : Contradictions often arise from solvent interactions or isotopic impurities. Employ multi-technique validation:

  • Use high-resolution MS to rule out isotopic contamination.
  • Compare experimental IR spectra with computational simulations (DFT) to isolate deuterium-specific vibrational modes.
  • Validate NMR assignments via <sup>13</sup>C-<sup>2</sup>H coupling constants .

Q. What experimental designs are optimal for studying the kinetic isotope effect (KIE) of Nonanol-d2 in enzymatic or catalytic reactions?

  • Answer : Use competitive isotopic labeling: Mix Nonanol-d2 and non-deuterated Nonanol in a reaction, then analyze product ratios via LC-MS. Control for solvent isotope effects by repeating experiments in H2O and D2O. KIE values >1 indicate deuterium-induced rate retardation .

Q. How can electroantennography (EAG) be applied to study Nonanol-d2's role as a pheromone analog in insect communication?

  • Answer : Immobilize insect antennae and expose them to Nonanol-d2 vapor. Measure electrophysiological responses (EAG signals) and compare with non-deuterated Nonanol. Deuterated analogs may exhibit reduced receptor binding due to altered vibrational modes or steric effects .

Q. What statistical approaches are recommended for interpreting inconsistent results in isotopic tracer studies using Nonanol-d2?

  • Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature). Bayesian inference models can quantify uncertainty in deuterium incorporation rates. Replicate experiments under strictly controlled conditions to isolate isotopic effects .

Methodological Best Practices

  • Data Validation : Cross-check experimental results with NIST’s thermochemical and spectral databases to ensure consistency .
  • Error Mitigation : Document instrumental uncertainties (e.g., NMR field drift, MS ionization efficiency) in metadata. Use internal standards (e.g., deuterated internal references) for quantitative analyses .
  • Ethical Compliance : Adhere to institutional guidelines for handling deuterated compounds, including waste disposal and occupational exposure limits .

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